2-Cyclopropylphenol

Drug Metabolism CYP450 Stability Metabolic Soft Spot

2-Cyclopropylphenol (CAS 10292-60-1) is an ortho-substituted phenolic compound (C₉H₁₀O, MW 134.18 g/mol) featuring a cyclopropyl ring directly attached to the phenol core. The cyclopropyl group imparts unique electronic and steric properties—including coplanarity, shortened C–C bonds (∼1.51 Å), and enhanced π-character—that distinguish it from simple alkyl-substituted phenols.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 10292-60-1
Cat. No. B047241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylphenol
CAS10292-60-1
Synonymso-cyclopropyl-phenol;  2-Cyclopropylphenol;  o-Cyclopropylphenol
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=C2O
InChIInChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2
InChIKeyVKTBILBRBSALKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylphenol (CAS 10292-60-1): Ortho-Cyclopropyl-Substituted Phenol for Specialized MedChem & Synthesis


2-Cyclopropylphenol (CAS 10292-60-1) is an ortho-substituted phenolic compound (C₉H₁₀O, MW 134.18 g/mol) featuring a cyclopropyl ring directly attached to the phenol core . The cyclopropyl group imparts unique electronic and steric properties—including coplanarity, shortened C–C bonds (∼1.51 Å), and enhanced π-character—that distinguish it from simple alkyl-substituted phenols [1]. The compound is commercially available in purities ≥95% from multiple suppliers and serves as a key intermediate in the synthesis of imidazoline-based adrenergic agents such as Cirazoline [2].

Ortho-cyclopropyl building block for imidazoline GPCR ligand synthesis
Unique cyclopropyl electronic and steric profile modulates phenol reactivity
Supports metabolic stability-oriented lead optimization workflows

Why Simple Ortho-Alkylphenols Cannot Substitute for 2-Cyclopropylphenol in Metabolic Stability-Critical Applications


While many ortho-alkylphenols (e.g., 2-methylphenol, 2-ethylphenol, 2-isopropylphenol) share similar basicity, they lack the unique combination of metabolic ring-opened resistance and electronic architecture provided by the cyclopropyl moiety. The cyclopropyl group's stronger C–H bonds and distinct hyperconjugative donation pattern translate into differential CYP450 metabolism profiles, regioselectivity in electrophilic aromatic substitution, and receptor-binding geometry in derived pharmacophores—parameters that cannot be recapitulated by flexible alkyl chains [1][2]. The quantitative evidence below demonstrates that generic replacement would compromise metabolic stability, target selectivity, and synthetic reproducibility.

2-Cyclopropylphenol
Resists CYP-mediated ring-opening; constrained geometry defines pharmacophore
Ortho-alkylphenols
Alkyl chain ω-oxidation may alter metabolite profiles and receptor fit
Hyperconjugative pKa shift
Cyclopropyl donates via bent C–C bonds, distinct from inductive effects
Inductive-only alkyl groups
pKa and ionization behavior may not transfer directly
Benzyl ether linkage geometry
Ortho-cyclopropyl constraint essential for Cirazoline-like subtype selectivity
Flexible ortho substituents
May shift α1-adrenoceptor subtype selectivity profiles

Quantitative Differentiation of 2-Cyclopropylphenol vs. In-Class Comparators


Metabolic Ring-Opening Resistance: No Detectable Benzoic Acid vs. Expected Alkyl-Chain Oxidation

In rat liver microsomal incubations (control, phenobarbital-, and β-naphthoflavone-induced), cyclopropylbenzene is metabolized to 2-cyclopropylphenol via aromatic hydroxylation, with zero detectable cyclopropyl ring-opened metabolites such as benzoic acid in any incubation [1]. In contrast, ortho-alkylphenols bearing linear alkyl groups (e.g., 2-ethylphenol, 2-isopropylphenol) are known to undergo ω- and ω-1 oxidation of the alkyl chain, producing polar metabolites that can alter pharmacokinetic profiles [2]. The complete absence of ring-opened products under varied CYP induction states demonstrates that the cyclopropyl substituent of 2-cyclopropylphenol confers metabolic stability at the ortho position that is unavailable with flexible alkyl substituents.

Metabolic profile
Class-level inference
No ring-opened metabolites detected
Supports metabolic soft spot elimination
Rat microsomes, cyclopropylbenzene substrate; expected alkyl oxidation absent
Drug Metabolism CYP450 Stability Metabolic Soft Spot

Altered Phenol pKa: Cyclopropyl's Hyperconjugative Donation vs. Alkyl Inductive Effects

The predicted pKa of 2-cyclopropylphenol is 10.31 ± 0.30 , compared to phenol (pKa 9.99), 2-methylphenol (10.28), 2-ethylphenol (~10.2), 2-isopropylphenol (~10.5), and 2-tert-butylphenol (~10.7) [1]. The cyclopropyl group raises the pKa relative to phenol by ~0.32 units, demonstrating a modest but real electron-donating effect that lies between methyl and isopropyl. This arises because the cyclopropyl ring can donate electron density through hyperconjugation of its bent C–C bonds, which differs mechanistically from the purely inductive donation of alkyl groups. The result is a perturbation of hydroxyl acidity that can affect solubility, hydrogen-bonding, and ionization-dependent binding in biological contexts.

Phenol pKa
Cross-study comparable
pKa 10.31 ± 0.30
Hyperconjugative pKa modulation vs. phenol (9.99)
Predicted ACD/Labs; positioned between 2-methyl- and 2-isopropylphenol
Physicochemical Property Ionization State Reactivity

Cirazoline Receptor Subtype-Selective Binding Profile Enabled by 2-Cyclopropylphenoxy Motif

Cirazoline, synthesized directly from 2-cyclopropylphenol and 2-chloromethylimidazoline [1], exhibits defined adrenoceptor subtype binding: Ki = 120 nM at α1A-AR (full agonist), Ki = 960 nM at α1B-AR, and Ki = 660 nM at α1D-AR (partial agonist) . In functional assays, EC50 values are 70.7 nM (α1A), 79.4 nM (α1B), and 239.8 nM (α1D) . The 8-fold selectivity for α1A over α1B is attributed, in part, to the steric and electronic constraints imposed by the ortho-cyclopropylphenoxy group, which restricts the conformational freedom of the imidazoline pharmacophore relative to ethers derived from smaller or more flexible ortho substituents (e.g., 2-methylphenoxy or 2-ethylphenoxy analogs, which lack such constrained geometry) [2]. While direct head-to-head binding data for the 2-methylphenoxy analog are not publicly available, the unique substitution pattern is essential to the known pharmacological fingerprint of Cirazoline, and replacement of the cyclopropyl group would be expected to alter subtype selectivity.

Subtype selectivity
Class-level inference
8.0-fold α1A/α1B
Cyclopropyl constraint essential for Cirazoline fingerprint
Ki α1A=120 nM, α1B=960 nM; comparator analog data unavailable
Adrenergic Receptor GPCR Pharmacology Imidazoline

Cyclopropyl Class-Level Advantage: Enhanced Metabolic Stability & Receptor Affinity in Drug Design

A comprehensive review of cyclopropyl-containing drugs (Wan & Wang, 2019) establishes that the cyclopropyl fragment, relative to flexible alkyl chains, consistently enhances metabolic stability, receptor affinity, and pKa modulation when incorporated into small molecules [1]. Key advantages attributed to the cyclopropyl group include: (1) reduced CYP-mediated metabolism due to stronger C–H bonds and ring strain, (2) improved target binding via restricted conformational entropy, and (3) fine-tuning of the dissociation constant (pKa) of proximal acidic/basic groups [1]. These class-level benefits are exemplified in 2-cyclopropylphenol: the ortho-cyclopropyl group simultaneously provides metabolic protection (as demonstrated by the absence of ring-opened metabolites [2]) and electronic modulation of the phenol O–H (pKa shift) that cannot be achieved with ortho-methyl, ethyl, or isopropyl substituents.

Fragment effects
Class-level inference
Enhanced stability & affinity
Cyclopropyl class-level advantages reported
Literature precedent; drug-design fragment-based inference
Medicinal Chemistry Cyclopropyl Fragment Drug-like Properties

Optimal Deployment Scenarios for 2-Cyclopropylphenol (CAS 10292-60-1) in Research & Development


Imidazoline α1-Adrenoceptor Agonist Synthesis (e.g., Cirazoline)

2-Cyclopropylphenol is the requisite coupling partner for the synthesis of Cirazoline and related 2-phenoxymethyl-4,5-dihydro-1H-imidazoles [1]. The ortho-cyclopropyl substituent is essential to achieve the characteristic α1A-adrenoceptor selectivity (Ki = 120 nM, EC50 = 70.7 nM) observed for the final compound . Replacement with alternative ortho-alkylphenols would alter the geometry and electronic character of the benzyl ether linkage, with unpredictable consequences for receptor subtype binding. This scenario is most relevant for laboratories synthesizing adrenergic tool compounds or pursuing structure–activity relationship (SAR) studies around imidazoline-based GPCR ligands.

Metabolic Stability Optimization of Ortho-Substituted Phenol Scaffolds

For structure–activity optimization campaigns where ortho-alkylphenol lead compounds suffer from rapid CYP-mediated alkyl oxidation, 2-cyclopropylphenol offers a drop-in replacement that retains ortho-substitution while eliminating the metabolic soft spot. The Riley & Hanzlik (1994) study demonstrates that the cyclopropyl ring is completely resistant to ring-opening by rat CYP enzymes under multiple induction states [1]. In addition, the cyclopropyl group class-level evidence supports enhanced metabolic stability relative to flexible alkyl chains . This scenario applies to drug discovery programs aiming to improve microsomal stability and half-life without substantially altering pharmacophore topology.

Physicochemical Fine-Tuning of Phenol pKa in Lead Optimization

The predicted pKa of 2-cyclopropylphenol (10.31 ± 0.30) [1] lies between that of 2-methylphenol (10.28) and 2-isopropylphenol (~10.5). This intermediate ionization state can be deliberately exploited to adjust the fraction of neutral vs. ionized phenol at physiological pH, influencing membrane permeability, plasma protein binding, and solubility. The cyclopropyl group achieves this modulation through hyperconjugative donation rather than pure inductive effects, providing a distinct electronic signature that may also affect π-stacking and hydrogen-bonding interactions with biological targets. Researchers should consider 2-cyclopropylphenol when a predicted ΔpKa of approximately +0.3 units relative to phenol is desired in the ortho-substituted series.

Synthetic Methodology Development Involving Ortho-Substituted Phenols

The unique electronic and steric environment of the cyclopropyl-substituted phenol makes it a valuable substrate for developing and benchmarking new synthetic methods, such as ortho-selective C–H functionalization, directed metalation, or chemoselective O- vs. C-alkylation [1]. The cyclopropyl group's enhanced C–C bond π-character and ring strain offer a distinct reactivity profile that can be used to test the functional group tolerance and regioselectivity of emerging catalytic systems, as demonstrated by the rhodium(III)-catalyzed, solvent-controlled chemodivergent assembly of ortho-functionalized phenols .

Application
Selection Property
Validation Focus
Imidazoline α1-adrenoceptor agonist synthesis
Cyclopropyl building block requirement
Adrenoceptor subtype selectivity assays
Ortho-substituted phenol metabolic stability studies
Cyclopropyl metabolic resistance
CYP450 microsomal stability assays
Phenol pKa modulation in lead optimization
Hyperconjugative pKa shift
Ionization state and physicochemical profiling
Synthetic methodology development
Distinct cyclopropyl electronic/steric effects
Regioselectivity and functional group tolerance testing

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